3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
Overview
Description
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Thiadiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 2-(trifluoromethyl)benzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiadiazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the trifluoromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to modulate biological targets.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzonitrile: A precursor in the synthesis of 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine.
3-(Trifluoromethyl)phenyl isocyanate: Another trifluoromethyl-substituted compound with different reactivity and applications.
Trifluoromethylpyridine: A compound with similar trifluoromethyl substitution but different heterocyclic structure.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-4-2-1-3-5(6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTNXMWAXRDMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153983-38-0 | |
Record name | 3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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